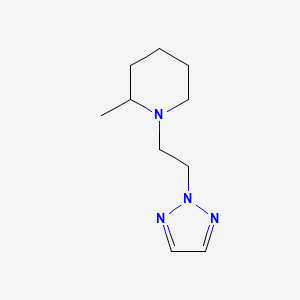
1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-methylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-methylpiperidine” belongs to a class of organic compounds known as triazoles . Triazoles are a group of five-membered ring compounds containing three nitrogen atoms. They are known for their diverse range of biological activities and are commonly used in medicinal chemistry .
Synthesis Analysis
Triazoles can be synthesized through a variety of methods. One common method is the [3+2] cycloaddition of azides and alkynes, also known as the Huisgen cycloaddition . Another method involves the reaction of nitriles with diazoalkanes .Molecular Structure Analysis
Triazoles exist in two isomeric forms, 1,2,3-triazoles and 1,2,4-triazoles, which differ in the position of the nitrogen atoms within the ring . The exact structure of “1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-methylpiperidine” would need to be confirmed through techniques such as NMR spectroscopy .Chemical Reactions Analysis
Triazoles can undergo a variety of chemical reactions. They can act as ligands in coordination chemistry, undergo N-alkylation and N-arylation reactions, and can be used as building blocks in the synthesis of more complex molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific triazole compound would depend on its exact structure. Some general properties of triazoles include their stability, polarity, and ability to form hydrogen bonds .科学的研究の応用
Synthetic Arthropod Repellent Efficacy
A study developed a synthetic arthropod repellent, (1S, 2'S)-2-methylpiperidinyl-3-cyclohexen-1-carboxamide (SS220), through a chiral Diels-Alder reaction. This compound showed effectiveness comparable to Deet and Bayrepel against Aedes aegypti and Anopheles stephensi mosquitoes. Given its ease of synthesis and repellent efficacy, SS220 is considered a promising candidate for protection against arthropod disease vectors (Klun et al., 2003).
Allergic Contact Dermatitis from Local Anesthetics
Research highlighted allergic contact dermatitis from ethyl chloride and benzocaine, two chemically unrelated local anesthetics. This study presents the case of a patient who developed a generalized itching dermatitis and facial angioedema after the application of medical aerosol containing these substances. Patch-test results were positive, indicating sensitization to both drugs. While not directly related to "1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-methylpiperidine," the study showcases the potential for allergic reactions in the use of chemically diverse anesthetics, which could inform safety considerations in the development of new compounds (C. Jl et al., 2009).
Antidote for Diethylene Glycol and Triethylene Glycol Poisoning
A case report describes the use of intravenous 4-methylpyrazole as an antidote for poisoning by diethylene glycol (DEG) and triethylene glycol (TEG), highlighting the role of alcohol dehydrogenase in metabolizing these compounds to more toxic byproducts. This study underscores the importance of understanding the metabolic pathways and potential interventions for poisoning with various substances, which may be relevant when considering the safety profile and therapeutic applications of new chemical entities (Borron et al., 1997).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-methyl-1-[2-(triazol-2-yl)ethyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4/c1-10-4-2-3-7-13(10)8-9-14-11-5-6-12-14/h5-6,10H,2-4,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQHXUCCKKDFKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CCN2N=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-bromofuran-2-carboxamide](/img/structure/B2708239.png)
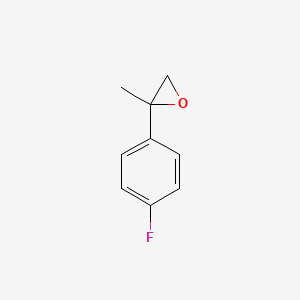
![2-[3-(2-Methylpropoxy)phenoxy]acetic acid](/img/structure/B2708241.png)
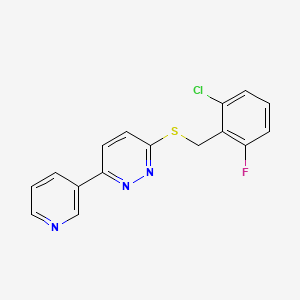
![Methyl 6-isopropyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2708243.png)
![2-[2-(Butan-2-yl)-4,6-dimethylpyrimidin-5-yl]acetic acid hydrochloride](/img/structure/B2708244.png)



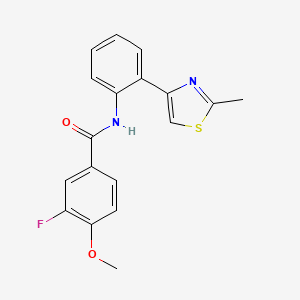
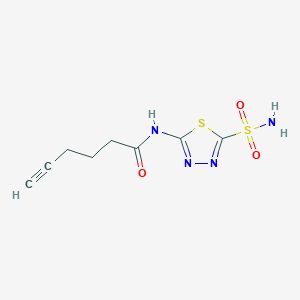


![4-[(2-Hydroxyethyl)thio]benzoic acid](/img/structure/B2708257.png)